molecular formula C21H18N4O4 B14096826 4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester

4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester

Cat. No.: B14096826
M. Wt: 390.4 g/mol
InChI Key: VHPNDVVHEAEQFU-UHFFFAOYSA-N
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Description

4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester is a complex organic compound that features a quinazolinone moiety fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of quinazolinone derivatives with pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester is unique due to its specific structural combination of quinazolinone and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-[3-hydroxy-5-imino-4-(4-oxo-3H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H18N4O4/c1-2-29-21(28)12-7-9-13(10-8-12)25-11-16(26)17(18(25)22)19-23-15-6-4-3-5-14(15)20(27)24-19/h3-10,22,26H,2,11H2,1H3,(H,23,24,27)

InChI Key

VHPNDVVHEAEQFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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